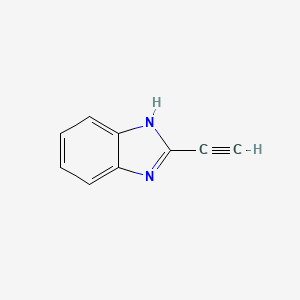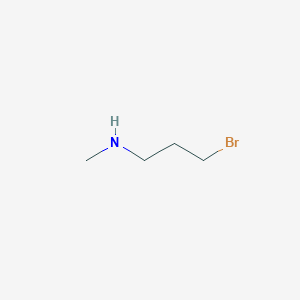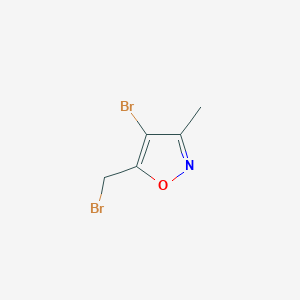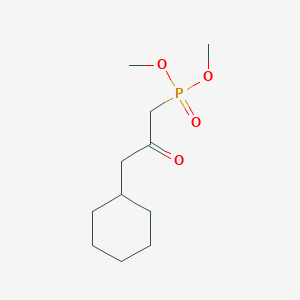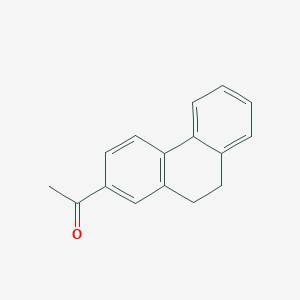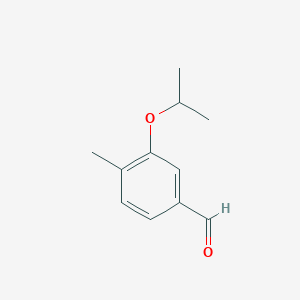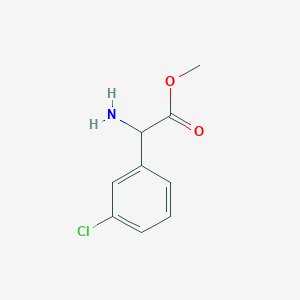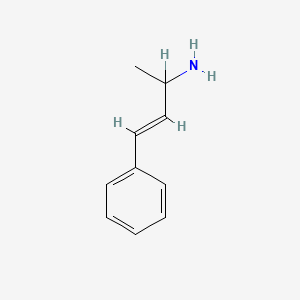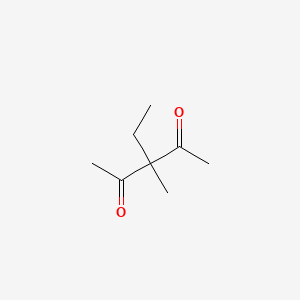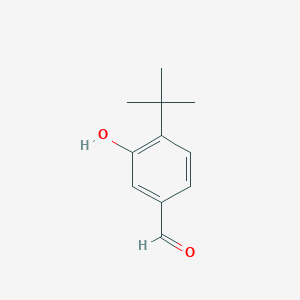
4-(Tert-butyl)-3-hydroxybenzaldehyde
Overview
Description
4-(Tert-butyl)-3-hydroxybenzaldehyde is an organic compound featuring a benzene ring substituted with a tert-butyl group and a hydroxyl group at the 4 and 3 positions, respectively, along with an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
For instance, 4-tert-butylbenzoic acid has been used as a potent yeast sirtuin (Sir2p) inhibitor
Biochemical Pathways
For instance, 4-tert-butylphenol is used in the polymer industry to control molecular weight by limiting chain growth
Pharmacokinetics
Related compounds such as tert-butyl 4-hydroxybenzoate have been reported to have high gastrointestinal absorption and are able to cross the blood-brain barrier
Result of Action
For instance, 4-tert-butylphenol has been reported to have antibacterial activity
Action Environment
The action of 4-(Tert-butyl)-3-hydroxybenzaldehyde can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, thermal decomposition of related compounds can lead to the release of irritating gases and vapors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-3-hydroxybenzaldehyde typically involves the formylation of 4-(tert-butyl)phenol. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base such as sodium hydroxide are used to introduce the formyl group at the ortho position relative to the hydroxyl group. The reaction conditions generally include:
Reagents: Chloroform, sodium hydroxide
Conditions: Aqueous medium, elevated temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-butyl)-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; often in the presence of a catalyst
Major Products:
Oxidation: 4-(Tert-butyl)-3-hydroxybenzoic acid
Reduction: 4-(Tert-butyl)-3-hydroxybenzyl alcohol
Substitution: 4-(Tert-butyl)-3-nitrobenzaldehyde, 4-(Tert-butyl)-3-bromobenzaldehyde
Scientific Research Applications
4-(Tert-butyl)-3-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Comparison with Similar Compounds
4-(Tert-butyl)phenol: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-(Tert-butyl)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
4-(Tert-butyl)-3-nitrobenzaldehyde: Contains a nitro group, significantly changing its electronic properties and reactivity.
Uniqueness: 4-(Tert-butyl)-3-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the benzene ring, providing a balance of reactivity and stability that is valuable in various chemical transformations and applications.
Properties
IUPAC Name |
4-tert-butyl-3-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)6-10(9)13/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIZUKIXXXTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532966-59-9 | |
| Record name | 4-(tert-butyl)-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


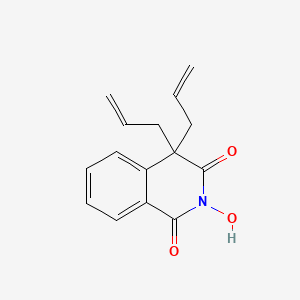
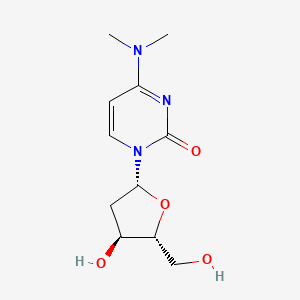
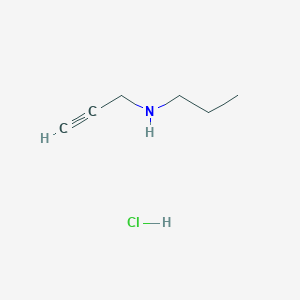
![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)
